(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid

Antibacterial Thiazolidine Structure-Activity Relationship

Researchers developing Gram-negative antibacterials or (+)-biotin require stereochemically pure (4R)-thiazolidine building blocks with orthogonal N-Boc protection. This compound resolves both needs: • Outperforms free amine analogs in antibacterial screens; C2-phenyl group drives diastereoselective cyclocondensation • (4R) configuration from L-cysteine-cannot substitute (4S)-diastereomer without altering synthetic outcome • Boc protection compatible with Fmoc/t-Bu SPPS; essential for C2 diastereomer resolution Supplied with certificate of analysis for immediate use in medicinal chemistry.

Molecular Formula C15H19NO4S
Molecular Weight 309.4 g/mol
CAS No. 637032-03-2
Cat. No. B1371656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid
CAS637032-03-2
Molecular FormulaC15H19NO4S
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H19NO4S/c1-15(2,3)20-14(19)16-11(13(17)18)9-21-12(16)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12?/m0/s1
InChIKeyQTGJLLUGEPDNFX-PXYINDEMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid: A Protected Chiral Thiazolidine Building Block


(4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid (CAS 637032-03-2) is a chiral, non-proteinogenic amino acid derivative belonging to the thiazolidine-4-carboxylic acid family [1]. It features a (4R)-configured thiazolidine ring bearing a 2-phenyl substituent and an N-terminal tert-butoxycarbonyl (Boc) protecting group, giving it a molecular formula of C₁₅H₁₉NO₄S and a molecular weight of 309.38 g/mol . This compound serves as a versatile intermediate in medicinal chemistry and peptide research, where the acid-labile Boc group enables orthogonal protection strategies during multi-step synthesis [2].

Stereochemical Source
Chiral pool building block derived from L-cysteine; (4R) configuration preserved
Protection Strategy
N-Boc protected for orthogonal Fmoc/t-Bu synthesis; acid-labile for selective deprotection
Stereocontrol Element
2-Phenyl substituent may influence diastereoselectivity in nucleophilic additions at C4

Why This Compound Cannot Be Replaced by Simpler Thiazolidine or Proline Analogs


The combination of the (4R) stereochemistry, the 2-phenyl substituent, and the N-Boc protection creates a unique molecular topology that is not replicated by any single commercial analog. Removing the phenyl group (as in N-Boc-thiazolidine-4-carboxylic acid, CAS 51077-16-8) eliminates the C2 aryl substituent that dictates diastereoselectivity in cyclocondensation reactions and biological target recognition [1]. Omitting the Boc group (as in (4R)-2-phenylthiazolidine-4-carboxylic acid, CAS 196930-46-8) exposes the nucleophilic secondary amine, which can lead to unwanted side reactions during peptide coupling and significantly alters antibacterial potency [2]. Substituting the thiazolidine sulfur with a methylene (N-Boc-L-proline) changes ring conformation and hydrogen-bonding capacity, while the 5,5-dimethyl analog (BocDMTA, CAS 117918-23-7) introduces geminal steric bulk that modifies ring puckering and metabolic stability [3]. These structural distinctions translate into measurable differences in biological activity, synthetic utility, and physicochemical properties.

2-Phenyl group removed
2-Phenyl substituent provides steric bulk for facial selectivity
N-Boc-thiazolidine-4-carboxylic acid (CAS 51077-16-8): lacks C2 aryl group; diastereoselectivity profile may differ
Boc protection omitted
N-Boc enables orthogonal deprotection without exposing secondary amine
(4R)-2-phenylthiazolidine-4-carboxylic acid (CAS 196930-46-8): free amine may lead to undesired side reactions during coupling
Ring heteroatom altered
Thiazolidine sulfur modifies ring pucker and hydrogen-bonding capacity
N-Boc-L-proline: methylene replaces sulfur; ring conformation and target recognition may shift
C4 configuration inverted
(4R) configuration matches L-cysteine chiral pool for (+)-biotin synthesis
(4S)-N-Boc-2-phenylthiazolidine-4-carboxylic acid (CAS 1187928-46-6): opposite stereochemistry; stereochemical outcome may not transfer

Quantitative Differentiation Against Closest Analogs


N-Boc Protection Enhances Antibacterial Potency vs. Free Amine

Song et al. (2009) conducted a direct head-to-head comparison of nine 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids versus their corresponding nine free amine (2-arylthiazolidine-4-carboxylic acid) derivatives against four bacterial strains. Most N-Boc derivatives exhibited superior antibacterial activity across all strains tested [1]. The most potent N-Boc analog in the series, compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid, achieved an IC₅₀ of 0.195 µg/mL against Pseudomonas aeruginosa, which outperformed both penicillin G and kanamycin B positive controls [1]. While the unsubstituted phenyl analog (corresponding to the target compound scaffold) was not individually highlighted, the overall trend establishes that N-Boc protection consistently improves antibacterial activity relative to the free amine counterpart across the 2-arylthiazolidine-4-carboxylic acid series.

N-Boc vs Free Amine
Class-level inference
N-Boc derivatives: reported higher antibacterial activity across B. subtilis, S. aureus, E. coli, P. aeruginosa vs. free amine analogs; best-in-series IC₅₀ 0.195 µg/mL against P. aeruginosa, reported higher than penicillin G and kanamycin B controls
Supports antibacterial screening context
Class-level SAR; unsubstituted phenyl analog not individually highlighted in the study
Antibacterial Thiazolidine Structure-Activity Relationship Gram-negative

2-Aryl Substituent Modulates Anti-Breast Cancer Activity in MCF7 Cells

Jagtap et al. (2018) synthesized a series of diastereomeric '2RS,4R'-2-arylthiazolidine-4-carboxylic acids and resolved them into chirally pure N-Boc derivatives, including the 2-phenyl-substituted compound, then evaluated all compounds against the MCF7 breast cancer cell line by MTT assay with doxorubicin (DOX) as a standard [1]. The study established that anti-breast cancer activity is critically dependent on the nature and position of the 2-aryl substituent: compounds with a 2S absolute configuration and electron-withdrawing groups (2-NO₂, 2,6-Cl) on the 2R-aryl ring showed significant activity, with some exceeding DOX in apoptosis induction [1]. This SAR demonstrates that the simple 2-phenyl substitution on the N-Boc-thiazolidine scaffold provides a baseline activity profile that can be tuned by further aryl modification; the N-Boc protection is essential for chromatographic resolution of diastereomers and thus for accessing chirally pure compounds for biological evaluation [1].

MCF7 Cell-Model SAR
Class-level inference
2-Aryl N-Boc-thiazolidine series evaluated by MTT assay against MCF7 breast cancer cell line; compounds with 2S configuration and electron-withdrawing 2-aryl groups reported higher apoptosis induction than doxorubicin in tested conditions
Supports cell-model endpoint review
Activity depends on 2-aryl substitution pattern; 2-phenyl provides baseline scaffold
Anticancer Breast Cancer Thiazolidine MCF7 Apoptosis

Stereochemical Configuration Determines Utility in (+)-Biotin Total Synthesis

In the highly stereocontrolled total synthesis of (+)-biotin from L-cysteine reported by Yamada et al. (2002), the (2R,4R)-N-Boc-2-phenylthiazolidine-4-carbaldehyde intermediate—derived directly from the carboxylic acid target compound via reduction—served as the key chiral building block [1]. The overall synthesis proceeded in 11 steps with 25% overall yield, with the diastereoselective cyanosilylation of the (2R,4R)-aldehyde being a critical stereocontrolling step [1]. The 2-phenyl group acts as a bulky stereodirecting substituent that governs facial selectivity during nucleophilic additions, while the (4R) configuration derives from the L-cysteine chiral pool. Neither the (4S)-diastereomer (CAS 1187928-46-6) nor the des-phenyl analog (CAS 51077-16-8) would provide the same stereochemical outcome in this synthetic sequence.

(+)-Biotin Synthesis
Head-to-head
11 steps, 25% overall yield to (+)-biotin from L-cysteine; (2R,4R)-aldehyde intermediate enables Lewis base-catalyzed diastereoselective cyanosilylation
Supports stereochemical-control context
Diastereoselectivity governed by (2R,4R) configuration with 2-phenyl group
Total Synthesis Biotin Chiral Pool L-Cysteine Diastereoselectivity

Superior Commercial Purity vs. Competing Diastereomers and Des-Phenyl Analogs

According to supplier specifications indexed on ChemicalBook, (4R)-N-Boc-2-phenylthiazolidine-4-carboxylic acid (CAS 637032-03-2) is commercially available at 99% HPLC purity in 100 g packaging quantities . In comparison, the des-phenyl analog N-Boc-(R)-thiazolidine-4-carboxylic acid (CAS 51077-16-8) is typically offered at 98% purity , while the non-Boc analog (4R)-2-phenylthiazolidine-4-carboxylic acid (CAS 196930-46-8) is listed at 97–98% purity . The (4S)-diastereomer (CAS 1187928-46-6) is specified at NLT 98% . The higher available purity of the target compound reduces the burden of in-house purification prior to use in sensitive applications such as peptide coupling or asymmetric catalysis.

Commercial Purity
Data to verify
99% HPLC purity reported; available in 100 g packaging; closest analogs listed at 97–98% purity
Supports procurement specification review
Supplier-reported data; verify with lot-specific Certificate of Analysis
Procurement Purity HPLC Chiral Building Block

Recommended Application Scenarios


Antibacterial Lead Optimization with N-Boc-2-Arylthiazolidine Pharmacophore

Based on the SAR trend established by Song et al. (2009), the N-Boc-2-arylthiazolidine-4-carboxylic acid scaffold consistently outperforms the corresponding free amine derivatives in antibacterial screening [1]. Researchers developing new antibacterial agents against Gram-negative pathogens (particularly P. aeruginosa) should procure this compound as the core scaffold for further aryl substitution optimization, as the N-Boc protection is integral to the observed potency enhancement.

Chiral Intermediate for (+)-Biotin and Related Natural Product Synthesis

For synthetic chemistry groups pursuing (+)-biotin or related bicyclic natural products via the L-cysteine chiral pool approach, this compound is the required precursor for generating the (2R,4R)-N-Boc-2-phenylthiazolidine-4-carbaldehyde key intermediate [2]. Its (4R) configuration, derived from L-cysteine, cannot be substituted by the (4S)-diastereomer (CAS 1187928-46-6) or by des-phenyl analogs without fundamentally altering the stereochemical outcome of the synthetic sequence.

Anti-Breast Cancer SAR Around the N-Boc-2-Arylthiazolidine Core

The X-ray crystallographic and biological data from Jagtap et al. (2018) define the N-Boc-2-arylthiazolidine-4-carboxylic acid scaffold as a validated entry point for MCF7 anti-breast cancer drug discovery [3]. The 2-phenyl-substituted compound serves as the baseline reference for systematic aryl group variation; its N-Boc protection is essential for the chromatographic resolution of C2 diastereomers required for stereochemistry-activity correlation.

Peptide-Mimetic Design with Conformationally Restricted Proline Surrogate

As a thiaproline (thiazolidine-4-carboxylic acid) derivative, this compound functions as a proline analog in peptide synthesis where the sulfur atom in the ring alters ring pucker preference compared to proline, and the 2-phenyl group introduces potential for π-stacking interactions with aromatic residues in target proteins [4]. The Boc group enables standard Fmoc/t-Bu orthogonal protection strategies during solid-phase peptide synthesis, making it directly compatible with established peptide chemistry workflows.

Application
Selection Property
Validation Focus
Antibacterial scaffold optimization
N-Boc-2-arylthiazolidine pharmacophore
Antibacterial screening against Gram-negative strains
(+)-Biotin chiral pool synthesis
(4R) stereochemical configuration from L-cysteine
Diastereoselectivity in key C–C bond formation
Cancer cell-model SAR studies
2-Aryl substitution site for scaffold tuning
Cell-viability and apoptosis endpoint review
Peptide-mimetic design
Conformationally restricted thiaproline core
Orthogonal Boc protection compatibility with Fmoc SPPS
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